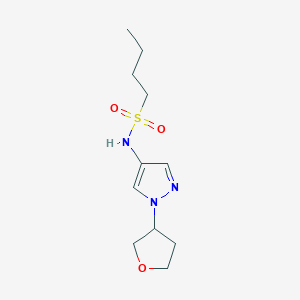

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide is a synthetic organic compound that features a tetrahydrofuran ring, a pyrazole ring, and a sulfonamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as tetrahydrofuran, pyrazole, and butane-1-sulfonyl chloride.

Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Reduction Reactions

The sulfonamide group (-SO₂NH-) can undergo reduction to form a primary amine. This is a well-known transformation in organic chemistry, often achieved using:

-

Lithium aluminum hydride (LiAlH₄) : A strong reducing agent that converts sulfonamides to amines under anhydrous conditions .

-

Hydrogen gas (H₂) with palladium catalysts : Catalytic hydrogenation under high pressure (e.g., 20–30 bar H₂) has been employed in similar systems .

Example Reaction :

This compoundLiAlH₄, THFN-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butan-1-amine

Oxidation of the Tetrahydrofuran Ring

The THF ring is susceptible to oxidation, particularly under strong acidic or basic conditions. Potential products include lactones or carboxylic acids:

-

Potassium permanganate (KMnO₄) : A vigorous oxidizing agent that can cleave ethers to form carbonyl-containing compounds .

-

Chromium trioxide (CrO₃) : Selective oxidation may yield lactones depending on reaction conditions .

Example Reaction :

THF ringKMnO₄, H⁺Lactone or carboxylic acid derivative

Substitution Reactions on the Pyrazole Ring

The pyrazole ring can undergo both electrophilic and nucleophilic substitution , depending on the activating groups:

-

Electrophilic substitution : Nitration, alkylation, or acylation at the 4-position of the pyrazole (already substituted with the THF-sulfonamide moiety).

-

Nucleophilic substitution : Requires deprotonation at the 4-position, which is unlikely due to the electron-withdrawing sulfonamide group.

Example Reaction :

Pyrazole ringElectrophile (e.g., NO₂⁺)Substituted pyrazole derivative

Hydrolysis of the Sulfonamide Group

Under acidic or basic conditions, the sulfonamide group can hydrolyze to form a sulfonic acid and an amine:

-

Acidic hydrolysis (H₃O⁺) : Generates the corresponding sulfonic acid and butanamine.

-

Basic hydrolysis (OH⁻) : Similar outcome but with different mechanistic pathways.

Example Reaction :

SulfonamideH₃O⁺, H₂OButane-1-sulfonic acid + butanamine

Comparison of Reaction Conditions

Enzyme Inhibition

The sulfonamide group’s ability to mimic enzyme transition states makes it a candidate for enzyme inhibition. Studies on structurally similar compounds highlight potential applications in anticancer and antimicrobial therapies .

Applications De Recherche Scientifique

Enzyme Inhibition

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide has been identified as a potential enzyme inhibitor. The sulfonamide group is known for its ability to mimic the transition state of enzyme-catalyzed reactions, allowing it to bind effectively to the active sites of enzymes. This property is particularly significant in the development of therapeutic agents targeting various diseases.

Therapeutic Applications

Research indicates that this compound may have therapeutic potential in treating conditions related to enzyme dysregulation. Some studies have explored its efficacy against specific targets in cancer therapy and antimicrobial applications. The unique combination of functional groups in this compound allows for selective interactions with biological targets, enhancing its therapeutic profile.

Case Study 1: Antimicrobial Activity

In a study focusing on sulfonamide derivatives, compounds similar to this compound were evaluated for their antimicrobial properties against various pathogens. The results demonstrated that certain derivatives exhibited significant antifungal activity, particularly against strains of Candida species. These findings suggest that compounds with similar structures could be developed as effective antifungal agents .

Case Study 2: Anticancer Potential

Another line of research investigated the anticancer potential of sulfonamide derivatives, including those structurally related to this compound. The study reported that these compounds could induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation . This highlights the importance of further exploring the structure-activity relationships (SAR) to optimize their efficacy.

Mécanisme D'action

The mechanism of action of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The sulfonamide group can mimic the transition state of enzyme-catalyzed reactions, thereby inhibiting enzyme activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)methane-1-sulfonamide: Similar structure but with a shorter alkyl chain.

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)ethane-1-sulfonamide: Another similar compound with a different alkyl chain length.

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-1-sulfonamide: Differing by the length of the alkyl chain.

Uniqueness

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide is unique due to its specific combination of functional groups and ring systems, which can confer distinct chemical and biological properties. The length of the butane chain can influence its solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in enzyme inhibition and possible therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : N-[1-(oxolan-3-yl)pyrazol-4-yl]butane-1-sulfonamide

- Molecular Formula : C₁₁H₁₉N₃O₃S

- Molecular Weight : 273.35 g/mol

- CAS Number : 1797158-83-8

The compound features a tetrahydrofuran ring, a pyrazole ring, and a sulfonamide group, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is largely attributed to its sulfonamide group, which is known for its ability to inhibit certain enzymes. The mechanism typically involves binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. This inhibition can mimic the transition state of enzyme-catalyzed reactions, making it a potential candidate for further studies in enzyme inhibition .

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds suggests that modifications in the functional groups can significantly influence biological activity. For instance, the presence of electron-donating groups or specific ring structures may enhance the potency of enzyme inhibitors. The tetrahydrofuran moiety in this compound may also affect its solubility and interaction with biological targets .

Case Study 1: Anticancer Activity

A study examining pyrazole derivatives found that certain analogs exhibited notable cytotoxic effects against various cancer cell lines. While specific data on this compound is not yet available, the structural similarities suggest potential anticancer properties that warrant further investigation .

Case Study 2: Antimicrobial Properties

Another area of interest is the antimicrobial activity of sulfonamides. Compounds within this class have demonstrated effectiveness against bacterial strains, suggesting that this compound could also possess similar properties. Further studies are needed to elucidate its spectrum of activity and mechanism .

Propriétés

IUPAC Name |

N-[1-(oxolan-3-yl)pyrazol-4-yl]butane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O3S/c1-2-3-6-18(15,16)13-10-7-12-14(8-10)11-4-5-17-9-11/h7-8,11,13H,2-6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOMECZRUITDFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CN(N=C1)C2CCOC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.